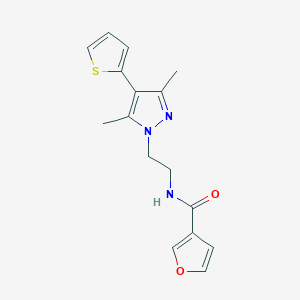

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene and furan moieties. The thiophene and furan groups in this compound likely enhance its electronic properties and binding affinity to biological targets due to their aromaticity and polarizability. Computational methods, such as density-functional theory (DFT) and molecular dynamics, are critical for predicting its properties, as highlighted in the literature on thermochemical accuracy and electron-density functionals .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHBVYLNCGVZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene and furan rings through a series of coupling reactions. The final step often involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Applications

-

Antibacterial Activity :

- Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

- The mechanism of action involves enzyme inhibition and receptor modulation, which alter microbial metabolism and inflammatory pathways .

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential to modulate inflammatory responses through the inhibition of specific enzymes involved in these pathways. This could lead to therapeutic applications in treating conditions characterized by excessive inflammation .

- Analgesic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against drug-resistant bacteria | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic | Potential pain-relief properties |

Research Insights

A study published in MDPI highlighted the synthesis of various furan derivatives and their antibacterial activities against clinically isolated drug-resistant bacteria. The results indicated that compounds structurally similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide showed significant activity against NDM-positive bacteria, emphasizing the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence includes examples of structurally related compounds. For instance, describes a pyrazole-acetamide derivative synthesized via methods analogous to those used for similar molecules.

Key Comparisons

Electronic Properties: The target compound’s thiophene and furan groups may confer distinct electronic properties compared to difluoromethyl-substituted pyrazoles ( ) or thiazole-based systems ( ). DFT-based studies ( ) suggest that exact exchange terms in functional design improve thermochemical predictions for such heterocycles, which could aid in optimizing the target compound’s stability.

Synthetic Challenges: The synthesis of pyrazole-ethyl-furan derivatives (as in the target compound) may face regioselectivity issues during alkylation or acylation steps, similar to the challenges noted in .

Biological Activity :

- Pyrazole-acetamide analogues ( ) are often explored for anticancer activity, while thiophene-containing compounds may target enzymes like cyclooxygenase (COX). The furan-carboxamide group in the target compound could modulate solubility and bioavailability.

Research Findings and Limitations

- Gaps in Evidence: No experimental data (e.g., pharmacological assays, NMR/IR spectra) were available for the target compound. Studies on analogues ( ) suggest that biological testing would require tailored assays, such as kinase inhibition or cytotoxicity screens.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Pyrazole Ring : A five-membered ring that contributes to the compound's reactivity and biological properties.

- Thiophene Ring : A heterocyclic aromatic ring that enhances the compound's stability and solubility.

- Furan and Carboxamide Groups : These functional groups are known for their roles in various biological activities.

The molecular formula is with a molecular weight of approximately 285.33 g/mol .

Antimicrobial Properties

Recent studies have shown that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and thiophene moieties have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | M. tuberculosis | 1.35 | |

| Compound B | E. coli | 5.00 | |

| N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide | TBD | TBD |

Anti-Cancer Activity

The furan-containing compounds have been reported to possess anti-cancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells. For example, certain pyrazole derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells .

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.

- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins, indicating potential as a lead compound in drug development .

Case Study 1: Anti-Tubercular Activity

In a study focusing on the synthesis and evaluation of new anti-tubercular agents, several derivatives were tested against M. tuberculosis. Among them, compounds structurally related to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide demonstrated promising results with IC50 values indicating effective inhibition of bacterial growth .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity assessment was conducted using human embryonic kidney (HEK293) cells to evaluate the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential use in medicinal applications without significant adverse effects on normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Construct the pyrazole-thiophene core via cyclocondensation. For example, use acetonitrile as a solvent under reflux with iodine and triethylamine to promote cyclization, as demonstrated in thiophene-pyrazole hybrid syntheses .

- Step 2 : Introduce the furan-3-carboxamide moiety via nucleophilic substitution or amide coupling. A Vilsmeier-Haack formylation (using DMF and POCl₃) can generate reactive intermediates for subsequent functionalization .

- Step 3 : Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve ≥70% yields, as seen in analogous syntheses .

- Characterization : Confirm purity via HPLC (≥98%) and structural identity using ¹H/¹³C NMR, IR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify pyrazole (δ 6.5–7.5 ppm for aromatic protons) and thiophene (δ 7.0–7.5 ppm) moieties. Carboxamide protons typically appear at δ 8.0–8.5 ppm .

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement, monitoring R-factors (<5%) and validating hydrogen placement .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and pyrazole/thiophene ring vibrations .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify dynamic effects in solution (e.g., tautomerism).

- Check for polymorphism : Recrystallize under varying solvents (DMF, ethanol) to isolate different crystalline forms .

- Refinement protocols : Use SHELXL’s TWIN and HKLF5 commands to address twinning or disordered regions in diffraction data .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Solvent selection : Use acetonitrile for cyclization (70–80% yield) due to its high dielectric constant and compatibility with iodine-mediated reactions .

- Temperature control : Maintain reflux at 90°C during formylation to avoid side reactions (e.g., over-oxidation) .

- Catalytic additives : Employ triethylamine to neutralize HCl byproducts in amide coupling steps, improving reaction efficiency .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog synthesis : Modify substituents (e.g., methyl groups on pyrazole, fluorophenyl on thiophene) to assess steric/electronic effects .

- Biological assays : Test antimicrobial activity via MIC assays or antitumor potential using MTT-based cytotoxicity screens, referencing protocols for similar heterocycles .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins like kinases or microbial enzymes .

Q. What are best practices for crystallographic refinement using SHELX?

- Data collection : Use high-resolution (<1.0 Å) datasets to minimize errors in hydrogen atom placement .

- Parameterization : Apply SHELXL’s restraints (e.g., DFIX, SIMU) for disordered regions and anisotropic refinement for non-H atoms .

- Validation : Check CIF files with PLATON to detect missed symmetry or solvent-accessible voids .

Q. How to analyze tautomeric equilibria of the pyrazole-thiophene core?

- Variable-temperature NMR : Monitor proton shifts (e.g., NH or CH groups) between 25°C and −40°C to detect slow-exchange tautomers .

- X-ray charge density analysis : Map electron density distributions to identify dominant tautomeric forms in the solid state .

- DFT calculations : Compare Gibbs free energies of tautomers using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.